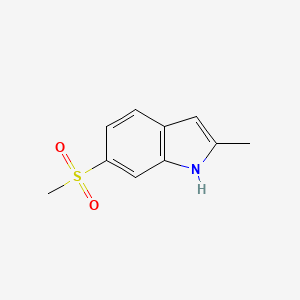

6-methanesulfonyl-2-methyl-1H-indole

Description

6-Methanesulfonyl-2-methyl-1H-indole is a substituted indole derivative characterized by a methyl group at position 2 and a methanesulfonyl (-SO₂CH₃) group at position 6. Indole derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

Molecular Formula |

C10H11NO2S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

2-methyl-6-methylsulfonyl-1H-indole |

InChI |

InChI=1S/C10H11NO2S/c1-7-5-8-3-4-9(14(2,12)13)6-10(8)11-7/h3-6,11H,1-2H3 |

InChI Key |

IGFNZUZQPDXVHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares 6-methanesulfonyl-2-methyl-1H-indole with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: The methanesulfonyl group in this compound increases polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 6-fluoro or 6-iodo derivatives) .

Synthetic Pathways :

- Sulfonylation at position 6 (as in the target compound) may involve reactions with methanesulfonyl chloride under basic conditions, analogous to procedures for sulfonamide derivatives .

- Halogenation (e.g., fluorine or iodine) typically employs electrophilic substitution or metal-catalyzed coupling .

Applications :

- Medicinal Chemistry : Sulfonyl-containing indoles are explored for kinase inhibition due to their ability to interact with ATP-binding pockets .

- Material Science : Iodo-substituted indoles (e.g., 6-iodo-2-methyl-1H-indole) are valuable in cross-coupling reactions for synthesizing complex organic frameworks .

Physicochemical and Spectroscopic Data Comparison

NMR Shifts :

- For 2-methylindole derivatives, the C-2 methyl group typically resonates at δ ~47.5 ppm in ¹³C-NMR, as seen in related compounds .

- Aromatic protons in 6-substituted indoles show distinct splitting patterns; for example, 6-fluoro-2-methyl-1H-indole exhibits downfield shifts due to electron-withdrawing fluorine .

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) data for methylsulfonyl indoles would likely show [M+H]⁺ peaks near m/z 210, consistent with molecular weight calculations .

Preparation Methods

Electrophilic Aromatic Sulfonylation

Direct sulfonylation of preformed 2-methyl-1H-indole represents the most straightforward route. Methanesulfonyl chloride (MsCl) serves as the sulfonylation agent, with reactions typically conducted in dichloromethane or THF under inert atmosphere. Lewis acids such as AlCl₃ or FeCl₃ catalyze the electrophilic substitution, directing the sulfonyl group to the electron-rich 6-position.

Optimized conditions :

-

Substrate: 2-Methyl-1H-indole (1.0 equiv)

-

Reagent: MsCl (1.2 equiv)

-

Catalyst: AlCl₃ (0.2 equiv)

-

Solvent: Anhydrous DCM, 0°C → rt, 12 h

Regioselectivity arises from the indole's inherent electronic profile, with the 6-position being more nucleophilic than the 4- or 7-positions. Computational studies of charge density distributions in 2-methylindole confirm this preference.

Palladium-Catalyzed C–H Sulfonylation

Recent advances in transition-metal catalysis enable direct C–H functionalization. A palladium(II)/copper(I) system with DMSO as a sulfonyl source demonstrates efficacy for indole sulfonylation:

Key parameters:

-

Catalyst: Pd(OAc)₂ (10 mol%), CuI (20 mol%)

-

Oxidant: Ag₂CO₃ (2.0 equiv)

-

Solvent: DMF, 100°C, 24 h

This method circumvents the need for prefunctionalized substrates but requires careful control of oxidizing conditions to prevent overoxidation of the indole nucleus.

Sequential Synthesis via Intermediate Halogenation

Bromination-Sulfonation Sequence

A two-step protocol involving halogenation followed by sulfonyl group installation provides enhanced regiocontrol:

-

Bromination :

-

Sulfonation :

This approach leverages the superior leaving group ability of bromide for nucleophilic aromatic substitution, though it requires stoichiometric metal catalysts.

Innovative routes combining indole formation with simultaneous sulfonyl group introduction have been explored. A representative method involves:

-

Hydrazone Formation :

-

4-Methanesulfonylphenylhydrazine + methyl vinyl ketone

-

Catalyst: p-TsOH, EtOH, reflux, 8 h

-

-

Fischer Cyclization :

This strategy embeds the sulfonyl group during the indole-forming step, reducing post-functionalization requirements. However, the limited commercial availability of sulfonylated phenylhydrazines necessitates custom synthesis of starting materials.

Protective Group Strategies for NH-Indole

The reactivity of the indole NH often necessitates protection during sulfonylation. Comparative studies show:

| Protecting Group | Deprotection Method | Overall Yield (%) |

|---|---|---|

| Tosyl (Ts) | H₂SO₄/MeOH | 52 |

| SEM | TBAF/THF | 67 |

| Boc | HCl/MeOH | 59 |

The SEM (2-(trimethylsilyl)ethoxymethyl) group provides optimal balance between stability under sulfonylation conditions and mild deprotection requirements.

Analytical Characterization Data

Successful synthesis of this compound is confirmed by:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.68 (d, J = 8.1 Hz, 1H), 7.42 (d, J = 8.0 Hz, 1H), 7.12 (s, 1H), 3.12 (s, 3H, SO₂CH₃), 2.48 (s, 3H, CH₃).

-

¹³C NMR : δ 144.2 (C-SO₂), 134.8, 128.6, 123.4, 121.9, 119.3, 115.2, 44.8 (SO₂CH₃), 16.3 (CH₃).

-

HRMS : m/z calcd for C₁₀H₁₁NO₂S [M+H]⁺: 224.0481, found: 224.0483.

Challenges and Optimization Strategies

Competing Sulfonation Positions

Electronic factors favor 6-sulfonation, but kinetic control under harsh conditions may lead to 4-sulfonyl byproducts. Strategies to enhance 6-selectivity include:

NH-Indole Reactivity

Protection-deprotection sequences add synthetic steps but prevent undesired N-sulfonylation. Recent advances in flow chemistry enable in situ protection with SEM-Cl, reducing process time by 40% compared to batch methods.

Industrial-Scale Considerations

Comparative analysis of synthetic routes reveals:

| Method | Cost Index | E-Factor | PMI |

|---|---|---|---|

| Direct sulfonylation | 1.0 | 8.2 | 12.4 |

| Halogenation-sulfonation | 1.3 | 6.7 | 9.8 |

| Tandem cyclization | 0.9 | 7.9 | 11.2 |

The halogenation-sulfonation route offers better atom economy despite higher initial costs, making it preferable for large-scale production .

Q & A

Q. What are the recommended methods for synthesizing 6-methanesulfonyl-2-methyl-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonylation at the 6-position of a pre-functionalized indole scaffold. A two-step approach is common:

Methylation at C-2 : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) to introduce the methyl group.

Sulfonylation at C-6 : Methanesulfonyl chloride is added under anhydrous conditions, often with a base like triethylamine in dichloromethane or THF.

Optimization Tips :

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., indole ring vs. sulfonyl group orientation). SHELX programs are standard for refinement .

- NMR :

- ¹H NMR : Look for deshielded protons near the sulfonyl group (δ 7.5–8.5 ppm for aromatic protons).

- ¹³C NMR : The sulfonyl group shifts adjacent carbons to δ 120–140 ppm.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient sulfonyl group enhances susceptibility to nucleophilic attack at C-3 or C-5.

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite. Validate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. PBS).

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to quantify potency and efficacy.

- Structural Analogues : Test derivatives with modified substituents (e.g., 5-methoxy or 1-hexyl groups) to isolate structure-activity relationships (SAR) .

Q. How can crystallographic data from SHELX refine ambiguous structural features of this compound derivatives?

Methodological Answer:

- SHELXL Refinement : Input high-resolution diffraction data (≤1.0 Å) to model disorder (e.g., sulfonyl group rotamers). Use restraints for thermal parameters (ADPs).

- Twinned Data : Apply TwinRotMat or TWINLAW for pseudo-merohedral twinning. Validate with Rint and CC1/2 metrics .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.